

X-ray crystallography of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene derivatives

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Compound of Interest

2-Bromo-3-(3,4dimethoxyphenyl)-1-propene

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A comparative analysis of the crystallographic data of several **2-bromo-3-(3,4-dimethoxyphenyl)-1-propene** derivatives reveals key structural insights into this class of compounds. While crystallographic data for the specific parent compound, **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**, is not readily available in the searched literature, a number of structurally related chalcone derivatives provide a basis for comparison. These compounds, which feature a carbonyl group, share a common three-carbon α,β -unsaturated system linking two aromatic rings.

Crystallographic Data Comparison

The crystallographic parameters for a selection of these derivatives are summarized in the table below. These compounds differ in the substitution patterns on the phenyl rings.



Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	Z
1-(2-Brom ophe nyl)-3-(3,4,5-trime thox yphe nyl)p rop-2-en-1-one	C18H 17Br O4	Orth orho mbic	Pbca	9.96 16 (4)	13.6 020 (13)	24.4 162 (17)	90	90	90	3308 .4 (4)	8
(E)-3 -(2- Brom ophe nyl)- 1- (3,4- dime thox yphe nyl)p rop- 2-en- 1- one	C17H 15Br O3	Tricli nic	P-1	11.5 74 (6)	11.7 81 (6)	11.8 77 (6)	91.8 57 (9)	107. 021 (9)	91.9 17 (9)	1546 .2 (13)	4



(2E)- 3-(3- brom o-4- fluor ophe nyl)- 1- (3,4- dime thox yphe nyl)p rop- 2-en- 1- one	C17H 14Br FO3	Mon oclini c	P21/ c								
(2E)- 3-(3- Brom 0-4- meth 0xyp heny l)-1- (4- fluor ophe nyl)p rop- 2-en- 1- one	C16H 12Br FO2	Mon oclini c	P21/ c	11.0 56 (2)	4.11 10 (15)	30.8 25 (5)	90	96.7 6 (2)	90	1391 .3 (6)	4
2,3- Dibr omo-	C16H 14Br2 O2	Tricli nic	P-1	5.90 55 (19)	9.13 3 (3)	14.5 84 (5)	101. 028 (4)	90.4 11 (4)	94.2 64 (5)	769. 8 (4)	2



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3-(4-
meth
охур
heny
I)-1-
phen
ylpro
pan-
1-
one
3-(3-
Brom
0-4-
meth
oxyp
heny
I)-1-
        C17H
                 Mon
                                  11.6
                                           11.6
                                                    10.8
                          P21/
                                                                     93.0
                                                                                       1472
(4-
        15Br
                 oclini
                                  80
                                           54
                                                    34
                                                            90
                                                                              90
                                                                                               4
                                                                     7 (2)
                                                                                       .6 (4)
meth
        O2
                                  (2)
                                           (2)
                 С
                                                    (2)
ylph
enyl)
prop-
2-en-
1-
one
```

Experimental Protocols

The general experimental workflow for the synthesis and crystallographic analysis of these chalcone derivatives is depicted in the following diagram.





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General experimental workflow for chalcone synthesis and crystallographic analysis.

Synthesis and Crystallization

The synthesis of the chalcone derivatives generally involves a Claisen-Schmidt condensation reaction.[1][2] In a typical procedure, equimolar amounts of an appropriate substituted acetophenone (e.g., 1-(3,4-dimethoxyphenyl)ethanone) and a substituted benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) are dissolved in a solvent like methanol or ethanol.[1][2] A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture.[1][2] The reaction is typically stirred at room temperature for several hours.[1] The resulting crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield crystals suitable for X-ray diffraction.[1][2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the derivatives were collected on diffractometers such as the Bruker APEX or Agilent Xcalibur Eos.[2][3][4] The structures were solved by direct methods and refined by full-matrix least-squares on F².[2][3][4][5][6] Absorption corrections were applied using multi-scan methods.[3][4][6] All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.[3][6]

Structural Commentary

The molecular structures of these chalcone derivatives consist of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.[1] The conformation of the molecules is generally described by the dihedral angles between the planes of the aromatic rings and the



central enone bridge. For instance, in (E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the two phenyl rings are nearly coplanar, with dihedral angles of 9.3 (2)° and 19.4 (2)° in the two crystallographically independent molecules.[3] In contrast, for 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the mean planes of the two benzene rings is a much larger 89.3 (1)°.[5]

The crystal packing of these compounds is often stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds and, in some cases, C—Br··· π or C—F··· π interactions.[1][3] [5] These interactions lead to the formation of supramolecular architectures, such as chains or layers.[1][2] For example, in 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, molecules are linked into chains along the[5] direction by C—H···O hydrogen bonds, and these chains further interact via π - π stacking.[2]

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